molecular formula C18H18N2O4 B2715059 N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886950-30-7

N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Cat. No. B2715059
CAS RN: 886950-30-7
M. Wt: 326.352
InChI Key: VWFREEVOVBJZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, commonly known as MIQA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MIQA is a complex molecule that exhibits unique properties that make it a promising candidate for a wide range of research applications.

Scientific Research Applications

Structural and Properties Studies

The structural aspects of similar amide-containing isoquinoline derivatives have been explored, revealing their ability to form gels or crystalline solids depending on the treatment with different mineral acids. These compounds exhibit interesting fluorescence properties when interacting with other substances, which could be indicative of potential applications in material science and sensor technology. For example, certain derivatives form host-guest complexes that show stronger fluorescence emission at lower wavelengths than the parent compound, although the protonated state of one derivative is not fluorescence active. Such properties might be relevant for the development of fluorescent probes or materials with specific optical characteristics (Karmakar et al., 2007).

Antitumor Activity

Methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives have been synthesized and tested for cytostatic activity in vitro, using various tumor cells. The study found that certain derivatives inhibited cell proliferation significantly, suggesting potential antitumor applications. This research could guide the development of new antitumor agents, especially considering the substantial inhibition of cell proliferation by specific derivatives at relatively low concentrations (Ambros et al., 1988).

Environmental Impact and Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlight the complex metabolic pathways involved in the biotransformation of these compounds, which are known to be carcinogenic in rats. Understanding the metabolic fate of such compounds, including similar amide structures, is crucial for assessing their environmental impact and potential health risks. This knowledge is essential for environmental chemistry and toxicology, contributing to safer agricultural practices and chemical management (Coleman et al., 2000).

Synthesis and Chemical Studies

New and practical synthetic routes for related compounds have been described, emphasizing the importance of such research in facilitating the production of complex molecules. These studies not only advance synthetic chemistry techniques but also enable the exploration of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Wenpeng et al., 2014).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-13-5-2-4-12(10-13)20-17(21)11-24-16-7-3-6-15-14(16)8-9-19-18(15)22/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFREEVOVBJZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.